Mass Shift of +3.02 Da Enables Isotope-Dilution LC-MS/MS Quantification with No Analyte Interference
The target deuterated intermediate has a molecular weight of 264.27 g/mol (C13H9D3FN3O2), compared to 261.25 g/mol for the non-deuterated analog (C13H12FN3O2). This +3.02 Da mass shift is the fundamental prerequisite for its downstream product Regorafenib-d3 (CAS 1255386-16-3, MW 485.83) to serve as a stable isotope-labeled internal standard in LC-MS/MS bioanalytical methods. The non-deuterated analog co-elutes with and cannot be distinguished from the analyte in the mass spectrometer, precluding its use as an internal standard. Using the deuterated intermediate ensures the final internal standard meets the EMA guideline requirement for a mass difference of at least +3 Da between analyte and internal standard to avoid isotopic overlap. [1]
| Evidence Dimension | Molecular weight and mass shift for MS differentiation |
|---|---|
| Target Compound Data | 264.27 g/mol (C13H9D3FN3O2); +3.02 Da vs non-deuterated |
| Comparator Or Baseline | 261.25 g/mol (C13H12FN3O2) for 4-(4-amino-3-fluorophenoxy)-N-methylpicolinamide (CAS 757251-39-1) |
| Quantified Difference | +3.02 Da (1.16% relative mass increase) |
| Conditions | Calculated from molecular formula; MS verification via ESI-MS (m/z calcd 264, found 265 [M+H]+ in patent example) |
Why This Matters
The +3 Da mass shift is the minimum required by regulatory guidelines for stable isotope-labeled internal standards to avoid isotopic interference with the analyte, directly dictating procurement choice for any laboratory developing regorafenib bioanalytical methods.
- [1] European Medicines Agency. Guideline on bioanalytical method validation. EMEA/CHMP/EWP/192217/2009 Rev. 1 Corr. 2. 2011. View Source
